molecular formula C14H17Br2NO B290612 2,5-dibromo-N-cycloheptylbenzamide

2,5-dibromo-N-cycloheptylbenzamide

Cat. No.: B290612
M. Wt: 375.1 g/mol
InChI Key: SWGLAGOFRLJYAE-UHFFFAOYSA-N
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Description

2,5-Dibromo-N-cycloheptylbenzamide is a brominated benzamide derivative characterized by a cycloheptyl group attached to the benzamide core via an amide linkage. The compound features two bromine atoms at the 2- and 5-positions of the benzene ring, which significantly influence its electronic and steric properties.

Properties

Molecular Formula

C14H17Br2NO

Molecular Weight

375.1 g/mol

IUPAC Name

2,5-dibromo-N-cycloheptylbenzamide

InChI

InChI=1S/C14H17Br2NO/c15-10-7-8-13(16)12(9-10)14(18)17-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H,17,18)

InChI Key

SWGLAGOFRLJYAE-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC(=O)C2=C(C=CC(=C2)Br)Br

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=C(C=CC(=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

The structural and functional analogs of 2,5-dibromo-N-cycloheptylbenzamide include brominated benzamides and cycloalkyl-substituted derivatives. Below is a comparative analysis based on available data:

Table 1: Key Comparisons of Brominated Benzamide Derivatives
Compound Name Molecular Formula Molar Mass (g/mol) Substituents Reported Applications
This compound C₁₄H₁₇Br₂NO 385.10* Br (2,5-), cycloheptylamide Limited data (theoretical use)
2-Bromo-N-(2,5-dimethoxyphenyl)benzamide C₁₅H₁₄BrNO₃ 336.18 Br (2-), OCH₃ (2,5-) Intermediate in organic synthesis

Key Observations :

Structural Differences: The cycloheptyl group in this compound introduces greater steric bulk compared to the methoxy-substituted phenyl group in 2-bromo-N-(2,5-dimethoxyphenyl)benzamide. This likely reduces solubility in polar solvents but enhances lipophilicity.

Synthetic Utility :

  • 2-Bromo-N-(2,5-dimethoxyphenyl)benzamide is documented as an intermediate in synthesizing complex aromatic systems due to its reactive bromine and methoxy directing groups . In contrast, the dual bromine and bulky cycloheptyl group in this compound may limit its utility in standard Suzuki-Miyaura couplings without optimized conditions.

Biological Relevance: Neither compound has well-documented biological activity in peer-reviewed studies.

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